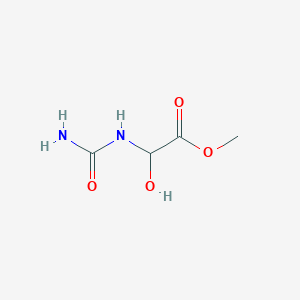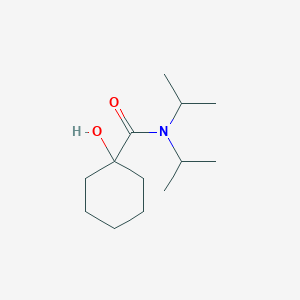![molecular formula C8H14O2 B14483534 9,10-Dioxabicyclo[3.3.2]decane CAS No. 65651-41-4](/img/structure/B14483534.png)
9,10-Dioxabicyclo[3.3.2]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Dioxabicyclo[332]decane is an organic compound with the molecular formula C₈H₁₄O₂ It is a bicyclic ether that features a unique structure with two oxygen atoms incorporated into a bicyclic framework
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dioxabicyclo[3.3.2]decane typically involves the peroxymercuriation of cis,cis-cyclo-octa-1,5-diene. This reaction results in the formation of a bis-mercuriated derivative, which can then be converted into the desired bicyclic ether through reduction and brominolysis .
Industrial Production Methods:
化学反应分析
Types of Reactions: 9,10-Dioxabicyclo[3.3.2]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides.
Reduction: Reduction reactions can convert the bis-mercuriated derivative into the bicyclic ether.
Substitution: Substitution reactions can occur, particularly involving the oxygen atoms in the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Peroxymercuriation reagents are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine can be used for brominolysis.
Major Products: The major products formed from these reactions include various bicyclic ethers and peroxides, depending on the specific reaction conditions and reagents used .
科学研究应用
9,10-Dioxabicyclo[3.3.2]decane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in conformational analysis and molecular interactions.
Industry: Used in the production of specialized chemicals and materials.
作用机制
The mechanism of action of 9,10-Dioxabicyclo[3.3.2]decane involves its ability to undergo various chemical transformations. The molecular targets and pathways are primarily related to its reactivity with different reagents, leading to the formation of stable bicyclic structures. The presence of oxygen atoms in the bicyclic framework allows for unique interactions and reactions .
相似化合物的比较
- 8,9-Dioxabicyclo[5.2.1]decane
- 7,8,9,10-Tetrahydro-6,10-propano-6H-cyclohepta[b]quinoxaline
- Bicyclo[3.3.1]nonane derivatives
Comparison: 9,10-Dioxabicyclo[3.3.2]decane is unique due to its specific bicyclic structure with two oxygen atoms. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, 8,9-Dioxabicyclo[5.2.1]decane has a different ring size and arrangement, leading to variations in its chemical behavior .
属性
CAS 编号 |
65651-41-4 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.20 g/mol |
IUPAC 名称 |
9,10-dioxabicyclo[3.3.2]decane |
InChI |
InChI=1S/C8H14O2/c1-3-7-5-2-6-8(4-1)10-9-7/h7-8H,1-6H2 |
InChI 键 |
BVCKERYVXJGZLQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CCCC(C1)OO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


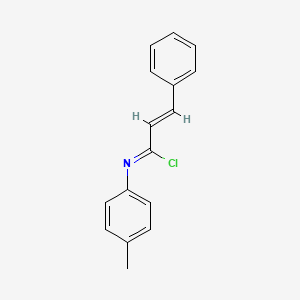
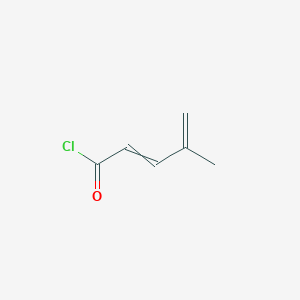

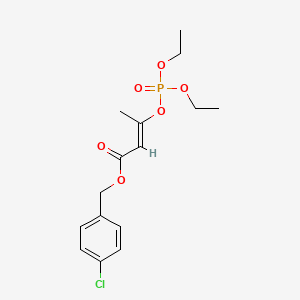
![(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B14483470.png)




methanone](/img/structure/B14483493.png)
